molecular formula C5H12ClNO B6224929 (3-methylazetidin-2-yl)methanol hydrochloride, Mixture of diastereomers CAS No. 2768327-51-9

(3-methylazetidin-2-yl)methanol hydrochloride, Mixture of diastereomers

Cat. No. B6224929
CAS RN: 2768327-51-9
M. Wt: 137.6
InChI Key:
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Description

(3-Methylazetidin-2-yl)methanol hydrochloride, also known as Mixture of Diastereomers (MDA), is a synthetic compound that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid tryptophan, and has been used in the study of neurochemical and physiological processes, as well as in the development of drugs and other therapeutic agents. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MDA.

Scientific Research Applications

MDA has been used in a variety of scientific research applications, including the study of neurochemical and physiological processes, as well as in the development of drugs and other therapeutic agents. For example, MDA has been used in the study of serotonin and dopamine receptors, as well as in the development of drugs for the treatment of depression and anxiety. Furthermore, MDA has been used in the study of the effects of drugs on the central nervous system, as well as in the development of drugs for the treatment of addiction and other psychiatric disorders.

Mechanism of Action

MDA acts as an agonist at serotonin and dopamine receptors, and is thought to modulate the activity of these receptors. Specifically, MDA binds to serotonin and dopamine receptors, resulting in the activation of these receptors and the subsequent release of neurotransmitters. This activation of serotonin and dopamine receptors is thought to be responsible for the therapeutic effects of MDA.
Biochemical and Physiological Effects
MDA has been shown to have a variety of biochemical and physiological effects. For example, MDA has been shown to modulate the activity of serotonin and dopamine receptors, resulting in the release of neurotransmitters. Additionally, MDA has been shown to increase the levels of serotonin and dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. Furthermore, MDA has been shown to have a variety of other biochemical and physiological effects, including the modulation of the immune system, the regulation of inflammation, and the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

MDA has several advantages for laboratory experiments. For example, MDA is relatively easy to synthesize, and can be produced in a laboratory setting. Additionally, MDA is relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, MDA is relatively non-toxic, and can be used in a variety of laboratory experiments without significant risk of harm.
However, there are several limitations to the use of MDA in laboratory experiments. For example, MDA is not very soluble in water, and thus may not be suitable for use in aqueous solutions. Additionally, MDA has a relatively short half-life, and thus may not be suitable for long-term experiments. Furthermore, MDA is relatively expensive, and thus may not be suitable for use in large-scale experiments.

Future Directions

MDA has a wide variety of potential future applications. For example, MDA could be used in the development of new drugs and other therapeutic agents, as well as in the study of neurochemical and physiological processes. Additionally, MDA could be used in the study of the effects of drugs on the central nervous system, as well as in the development of drugs for the treatment of addiction and other psychiatric disorders. Furthermore, MDA could be used in the study of the effects of drugs on the immune system, as well as in the development of drugs for the treatment of autoimmune diseases. Finally, MDA could be used in the development of new diagnostic tests, as well as in the study of the effects of drugs on gene expression.

Synthesis Methods

MDA is synthesized through a series of chemical reactions, starting with the reaction of tryptophan with ethyl chloroformate in the presence of sodium hydroxide. This reaction yields an intermediate, which is then reacted with sodium hydroxide and methylamine to form the final product, MDA hydrochloride. The synthesis of MDA is relatively simple and efficient, and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methylazetidin-2-yl)methanol hydrochloride involves the reaction of 3-methylazetidine with formaldehyde followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-methylazetidine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylazetidine is reacted with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid to form (3-methylazetidin-2-yl)methanol.", "Step 2: The resulting product is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then quaternized with hydrochloric acid to form the hydrochloride salt of (3-methylazetidin-2-yl)methanol, which is a mixture of diastereomers." ] }

CAS RN

2768327-51-9

Product Name

(3-methylazetidin-2-yl)methanol hydrochloride, Mixture of diastereomers

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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